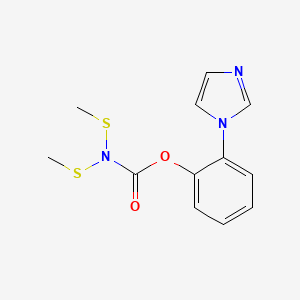

2-(1H-Imidazol-1-yl)phenyl bis(methylsulfanyl)carbamate

Description

2-(1H-Imidazol-1-yl)phenyl bis(methylsulfanyl)carbamate is a synthetic carbamate derivative characterized by a phenyl group substituted with an imidazole ring at the 2-position and a bis(methylsulfanyl)carbamate functional group. The compound’s structure combines the aromaticity of the phenyl ring with the electron-rich imidazole moiety, which is known to participate in hydrogen bonding and π-π interactions. The bis(methylsulfanyl) group introduces sulfur atoms, which may enhance lipophilicity and influence metabolic stability.

Properties

CAS No. |

61292-75-9 |

|---|---|

Molecular Formula |

C12H13N3O2S2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(2-imidazol-1-ylphenyl) N,N-bis(methylsulfanyl)carbamate |

InChI |

InChI=1S/C12H13N3O2S2/c1-18-15(19-2)12(16)17-11-6-4-3-5-10(11)14-8-7-13-9-14/h3-9H,1-2H3 |

InChI Key |

SMOKESZTRQIBEP-UHFFFAOYSA-N |

Canonical SMILES |

CSN(C(=O)OC1=CC=CC=C1N2C=CN=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The bis(methylsulfanyl)carbamate group is susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl and sulfur atoms.

-

Hydrolysis : Under acidic or basic conditions, the carbamate undergoes hydrolysis to yield 2-(1H-imidazol-1-yl)phenol, carbon dioxide, and methylsulfanyl derivatives (e.g., methyl sulfide) (Figure 1A) .

-

Aminolysis : Primary or secondary amines displace methylsulfanyl groups, forming urea derivatives. For example, reaction with aniline generates N,N'-diphenylurea analogs .

Table 1: Nucleophilic substitution reactions

Oxidation of Methylsulfanyl Groups

The methylsulfanyl (–SMe) groups are prone to oxidation, forming sulfoxides or sulfones depending on the strength of the oxidizing agent:

-

Controlled oxidation (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid) yields sulfoxide intermediates.

-

Strong oxidation (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) converts –SMe to sulfone groups (Figure 1B) .

Table 2: Oxidation reactions

Imidazole Ring Functionalization

The imidazole moiety participates in electrophilic substitution and coordination chemistry:

-

Electrophilic substitution : Nitration or halogenation occurs preferentially at the C-4/C-5 positions of the imidazole ring under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or X<sub>2</sub> (X = Cl, Br) conditions .

-

Metal coordination : The imidazole nitrogen binds to transition metals (e.g., Au, Zn), forming complexes that stabilize the carbamate group (Figure 1C) .

Table 3: Imidazole-derived reactions

Thermal Decomposition

At elevated temperatures (>150°C), the compound degrades via:

-

Carbamate cleavage : Releases methyl isocyanate and 2-(1H-imidazol-1-yl)phenol.

-

Sulfide elimination : Generates volatile methylsulfides (detected via GC-MS) .

Key Mechanistic Insights

Scientific Research Applications

2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and disrupting biological processes. The bis(methylthio)carbamate moiety may also interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences

Key Observations :

Heterocyclic Rings : The target compound’s imidazole ring differs from the thiazole rings in analogs. Imidazole is a five-membered ring with two nitrogen atoms, while thiazole contains one nitrogen and one sulfur atom. This difference affects electronic properties and binding interactions.

Substituents : The bis(methylsulfanyl) group in the target compound contrasts with the hydroperoxy, ethoxycarbonyl, or additional thiazole groups in the analogs. These substituents influence solubility, stability, and metabolic pathways.

Backbone Complexity : The analogs in feature extended hexan-2-yl or diphenylhexane backbones, which may enhance conformational flexibility compared to the simpler phenyl backbone of the target compound.

Physicochemical and Pharmacological Implications

- Lipophilicity : The bis(methylsulfanyl) group in the target compound likely increases lipophilicity compared to the polar hydroperoxy or ethoxycarbonyl groups in analogs . This could improve membrane permeability but reduce aqueous solubility.

- Stability : Thiazole-containing analogs with hydroperoxy groups (e.g., compound [m]) may exhibit oxidative instability under physiological conditions, whereas the methylsulfanyl groups in the target compound might confer greater chemical inertness.

- Bioactivity : Imidazole derivatives are frequently associated with antifungal and antiviral activity due to their ability to coordinate metal ions or inhibit cytochrome P450 enzymes. In contrast, thiazole derivatives (e.g., compounds [l], [m], [w]) are often explored for antibacterial and anti-inflammatory applications .

Biological Activity

2-(1H-Imidazol-1-yl)phenyl bis(methylsulfanyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes, particularly in enzymatic catalysis. The presence of the bis(methylsulfanyl) group may enhance its interaction with biological targets and influence its pharmacological properties.

Enzymatic Activity

Imidazole derivatives often serve as catalysts in biological systems. They can participate in acid-base reactions and act as nucleophiles, facilitating various biochemical processes. The catalytic potential of imidazole is crucial for its activity in enzyme active sites, particularly those involving histidine residues .

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example, imidazole-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of imidazole derivatives, it was found that certain compounds demonstrated potent inhibitory activity against breast cancer cells (MDA-MB-231). These compounds induced morphological changes and increased caspase-3 activity, confirming their role as apoptosis-inducing agents at low concentrations (1.0 μM) .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific kinases by imidazole derivatives. Compounds similar to this compound displayed selective inhibition against BRAF kinase with an IC50 value of 9 nM, showcasing their potential as targeted cancer therapies .

Data Table: Biological Activity Overview

| Activity Type | Compound Example | Target/Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|---|

| Anticancer | 2-(1H-Imidazol-1-yl)phenyl derivatives | MDA-MB-231 | 1.0 μM | Induces apoptosis via caspase activation |

| Kinase Inhibition | Imidazole derivatives | BRAF | 9 nM | Competitive inhibition |

| Enzymatic Catalysis | Imidazole-based compounds | Various enzymes | Not specified | Acid-base catalysis |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest that modifications to the structure can enhance bioavailability while reducing toxicity. For instance, structural optimizations have been shown to minimize adverse effects such as cataract formation observed in related compounds .

Q & A

Q. What are the standard synthetic routes for 2-(1H-Imidazol-1-yl)phenyl bis(methylsulfanyl)carbamate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often prepared by reacting halophenyl precursors with imidazole under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-phenyl linkage. Subsequent carbamate formation may involve reacting with bis(methylsulfanyl)carbamoyl chloride in anhydrous solvents like dichloromethane. Purification typically involves column chromatography or recrystallization .

| Reaction Step | Conditions | Reference |

|---|---|---|

| Imidazole substitution | K₂CO₃, DMF, 80°C, 12h | |

| Carbamate formation | Bis(methylsulfanyl)carbamoyl chloride, DCM, RT |

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100–200 K) reduces thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) resolves bond lengths, angles, and torsion angles. For example, reports dihedral angles (4.03° and 9.77°) between aromatic planes and C-S-C-C torsion angles (7.47° and 72.07°) critical for conformational analysis .

Q. What methods are used to assess purity and stability?

- Chromatography: HPLC with UV detection (C18 columns, acetonitrile/water mobile phase).

- Spectroscopy: ¹H/¹³C NMR to confirm functional groups; FT-IR for carbamate C=O stretches (~1700 cm⁻¹).

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .

Q. What safety protocols are recommended for handling this compound?

Follow GHS guidelines: Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation. Classify hazards based on analogous carbamates (e.g., acute toxicity Category 4, skin irritation). Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How does this compound function in coordination chemistry or MOF/COF synthesis?

The imidazole moiety acts as a ligand for transition metals (e.g., Co²⁺, Zn²⁺). In , similar imidazole-phenyl derivatives form coordination polymers via N-donor interactions. The carbamate group may introduce additional binding sites for secondary building units (SBUs) in MOFs, enabling tailored porosity .

Q. What non-covalent interactions dominate its crystal packing?

SC-XRD reveals intramolecular N-H···N/S and intermolecular C-H···O interactions (e.g., nitro groups in ). Hirshfeld surface analysis quantifies these interactions, while DFT calculations (e.g., B3LYP/6-311G**) model H-bond strengths and π-π stacking distances (~3.7 Å) .

Q. How can computational methods predict its reactivity or electronic properties?

Q. How are structural discrepancies resolved (e.g., conflicting torsion angles)?

Multi-technique validation:

Q. What catalytic applications are plausible for this compound?

The methylsulfanyl groups may act as Lewis bases in organocatalysis. For instance, thioether-containing carbamates catalyze Michael additions. Mechanistic studies (kinetic isotope effects, Hammett plots) validate active sites .

Q. How is spectroscopic data interpreted for complex mixtures?

- 2D NMR (HSQC, HMBC): Assign overlapping signals in crowded spectra.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ at m/z 353.0824).

uses similar strategies for imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.